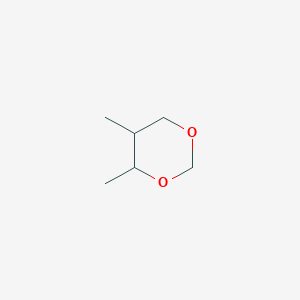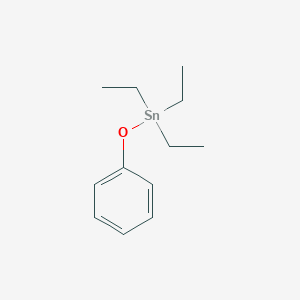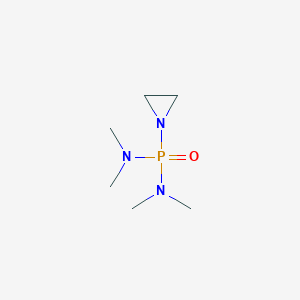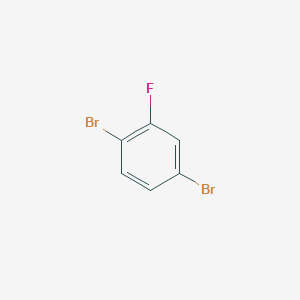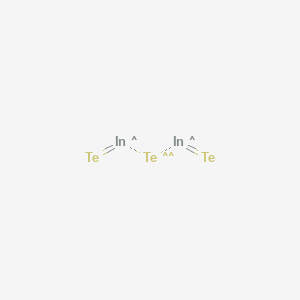
Indium telluride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium telluride is a compound composed of indium and tellurium. It is a semiconductor material with intriguing properties that make it valuable in various applications, particularly in the fields of thermoelectrics and optoelectronics. This compound exhibits a bandgap of approximately 1.01 to 1.13 electron volts, making it suitable for use in mid-temperature range thermoelectric devices .
Mechanism of Action
Target of Action
Indium telluride, also known as tellanylideneindium or tellurium, primarily targets the thermoelectric properties of materials . It forms precipitates in the state-of-the-art Bi2Te3 with crystallographic alignment to the Bi2Te3 structure . This natural epitaxy in a 3-dimensional solid is ideally situated to scatter phonons but produces minimal electronic scattering and, therefore, maintains high mobility .
Mode of Action
This compound interacts with its targets by altering the electronic structure. High concentrations of indium in Bi2Te3 significantly alter the electronic structure, reducing the effective mass and weighted mobility . This interaction effectively destroys the thermoelectric properties even though the lattice thermal conductivity is successfully reduced .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the thermoelectric performance of materials . The compound works to reduce lattice thermal conductivity without harming the electrical properties . This action improves the quality factor, which is proportional to the weighted mobility divided by the lattice thermal conductivity of the material .
Pharmacokinetics
Instead, its impact on bioavailability is more relevant in the context of its incorporation into materials and its effect on their thermoelectric properties .
Result of Action
The result of this compound’s action is a significant alteration of the electronic structure of the target material . This alteration reduces the effective mass and weighted mobility so significantly as to effectively destroy the thermoelectric properties, even though the lattice thermal conductivity is successfully reduced .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s ability to scatter phonons and maintain high mobility is ideally suited to a 3-dimensional solid environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium telluride can be synthesized through several methods, including:
Direct Combination: Heating indium and tellurium elements in a sealed tube at high temperatures to form this compound.
Chemical Vapor Deposition (CVD): This method involves the reaction of indium and tellurium precursors in a vapor phase to deposit this compound on a substrate.
Electrodeposition: An aqueous electrochemical method can be used to synthesize this compound nanocrystals.
Industrial Production Methods: Industrial production of this compound typically involves the direct combination method due to its simplicity and efficiency. The elements are heated in a sealed environment to prevent contamination and ensure high purity of the final product .
Chemical Reactions Analysis
Indium telluride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form indium oxide and tellurium dioxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: this compound can react with strong acids to produce hydrogen telluride.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or other reducing atmospheres.
Substitution: Strong acids like hydrochloric acid are used to produce hydrogen telluride.
Major Products Formed:
Oxidation: Indium oxide and tellurium dioxide.
Reduction: Elemental indium and tellurium.
Substitution: Hydrogen telluride.
Scientific Research Applications
Indium telluride has a wide range of scientific research applications, including:
Thermoelectrics: Due to its low thermal conductivity and suitable bandgap, this compound is used in thermoelectric devices to convert waste heat into electricity.
Optoelectronics: Its semiconducting properties make it valuable in the development of photodetectors and other optoelectronic devices.
Biomedical Applications: Research is ongoing into the use of this compound in biomedical applications, particularly in imaging and diagnostic tools.
Comparison with Similar Compounds
- Indium Sulfide (In2S3)
- Indium Selenide (In2Se3)
- Indium Oxide (In2O3)
- Indium Telluride (In2Te3)
This compound stands out among these compounds due to its balanced electrical and thermal properties, which are essential for efficient thermoelectric performance.
Properties
CAS No. |
1312-45-4 |
|---|---|
Molecular Formula |
InTe |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
indium;tellurium |
InChI |
InChI=1S/In.Te |
InChI Key |
ZRMWTQRMRSEWBW-UHFFFAOYSA-N |
SMILES |
[In]=[Te].[In]=[Te].[Te] |
Canonical SMILES |
[In].[Te] |
Key on ui other cas no. |
1312-45-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Q1: What are some of the common molecular formulas and structures observed in indium telluride compounds?
A1: this compound exists in various stoichiometries, with each exhibiting distinct structural characteristics:
- InTe: This form adopts a tetragonal structure and exhibits a band gap of approximately 0.40 eV, located at the M point of the Brillouin zone. []
- In2Te3: This form commonly adopts a defect zinc-blende structure with the space group F4 3m. []
- In4Te3: This layered this compound exhibits ultralow thermal conductivity (0.47 W m-1 K-1). []
- In2Te5: This compound belongs to the pentatelluride family and displays strong anisotropic Raman response for linearly polarized excitation. []
Q2: What is the significance of the one-dimensional In1+ chains observed in InTe?
A2: The presence of one-dimensional In1+ chains in InTe contributes to its anisotropic structural and electronic properties. These chains are responsible for the formation of localized gap states near the valence band maximum, leading to the intrinsic p-type doping observed in this material. []
Q3: How does the presence of In1+ influence the electronic properties of InTe?
A3: In1+ in InTe induces localized gap states near the valence band maximum. These acceptor states contribute to the high intrinsic p-type doping observed in this material, influencing its electrical conductivity. []
Q4: How does the stability of this compound impact its potential for device applications?
A4: The stability of this compound, particularly under different environmental conditions, is crucial for its practical application. For instance, this compound can form at the interface of InSb/CdTe heterostructures during molecular beam epitaxy growth, potentially affecting device performance. [] Conversely, incorporating this compound as a back surface field (BSF) in molybdenum telluride (MoTe2) solar cells enhances their thermal stability and efficiency. []
Q5: How does the choice of substrate temperature influence the properties of this compound thin films?
A5: Substrate temperature significantly impacts the structural and electrical properties of this compound thin films. Films deposited at room temperature tend to be amorphous, while higher substrate temperatures can promote crystallinity and epitaxial growth, leading to significant changes in electrical resistivity. []
Q6: How is this compound utilized in photovoltaic applications?
A6: this compound shows promise in enhancing the performance and stability of solar cells. Specifically, In2Te3 used as a back surface field (BSF) in MoTe2 solar cells significantly boosts conversion efficiency and improves thermal stability compared to cells without BSF. []
Q7: What are the potential advantages of using mercury this compound (HgIn2Te4) in infrared laser technology?
A7: HgIn2Te4 is a promising candidate material for mid-infrared CO2 lasers. Its unique properties, including its band gap and potential for doping, make it suitable for applications in this spectral region. []
Q8: What challenges are associated with forming Schottky barriers on mercury this compound (MIT) surfaces for photodetector applications?
A8: Forming Schottky barriers on MIT surfaces can be challenging due to the tendency for non-rectifying contacts. Researchers are exploring techniques like surface oxidation to form an insulating layer, enabling the fabrication of metal-insulator-semiconductor (MIS) photodetectors with improved performance. []
Q9: What analytical techniques are commonly employed to characterize this compound materials?
A9: Researchers utilize various techniques to study the structural, electronic, and optical properties of this compound:
- X-ray diffraction (XRD): This technique determines crystal structure, lattice parameters, and phase purity of this compound materials. [, , ]
- Scanning electron microscopy (SEM): This method provides information about the morphology and microstructure of this compound materials, such as the radial structure of spherulitic crystals. []
- Transmission electron microscopy (TEM): This high-resolution imaging technique allows researchers to study the detailed structure and defects in this compound materials. []
- Raman spectroscopy: This technique characterizes vibrational modes and provides insights into the bonding and structural anisotropy in this compound materials. [, ]
- Density Functional Theory (DFT): This computational method helps understand the electronic band structure, defect states, and properties of this compound. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)
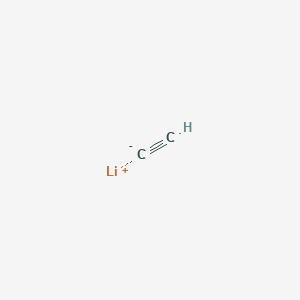
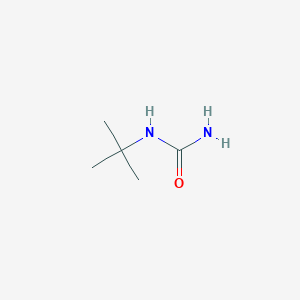

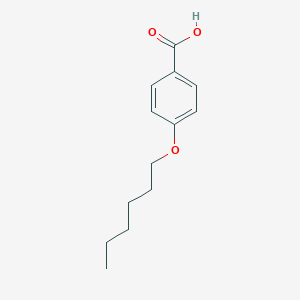
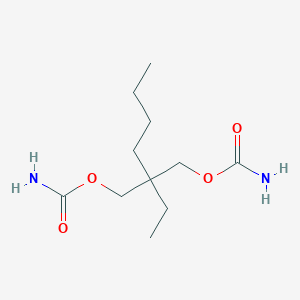
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B72677.png)
